![molecular formula C20H17NO3 B2603965 (4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone CAS No. 53670-04-5](/img/structure/B2603965.png)
(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone
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Description
(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone (4-MPM) is an organic compound belonging to the class of phenylpyridines. It is an important intermediate in the synthesis of a variety of other compounds. 4-MPM is also known as 6-methoxy-3-pyridyl-4-methoxyphenylmethanone or 6-methoxy-3-pyridyl-4-methoxyphenyl ketone.
Scientific Research Applications
Chemical Education
Due to its interesting structural features, the compound can be used as a teaching tool in chemical education to illustrate concepts such as molecular geometry, functional group chemistry, and the principles of organic synthesis.
These applications demonstrate the compound’s versatility and importance across different fields of scientific research. Each application leverages the unique chemical properties of (4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone to advance knowledge and technology in significant ways. Information synthesized from sources .
properties
IUPAC Name |
(4-methoxyphenyl)-[6-(4-methoxyphenyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-8-3-14(4-9-17)19-12-7-16(13-21-19)20(22)15-5-10-18(24-2)11-6-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUNQNOZBKNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666773 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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